2-Carbamoylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

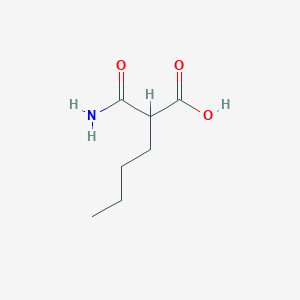

2-Carbamoylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carbamoylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, hexanenitrile can be hydrolyzed under acidic or basic conditions to yield this compound . Another method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent derived from hexyl bromide reacts with carbon dioxide to form the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of Grignard reagents. These methods are favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into primary alcohols.

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic acyl substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields primary alcohols.

Substitution: Forms various substituted carboxylic acid derivatives.

Scientific Research Applications

2-Carbamoylhexanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Hexanoic acid: Lacks the amide group, making it less versatile in certain reactions.

2-Aminocaproic acid: Contains an amino group instead of an amide group, leading to different chemical properties and applications

Uniqueness: 2-Carbamoylhexanoic acid is unique due to the presence of both carboxyl and amide groups, which confer distinct reactivity and versatility in chemical synthesis and applications .

Biological Activity

2-Carbamoylhexanoic acid, a compound with the molecular formula C7H13NO3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological effects, including anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.19 g/mol

- CAS Number : 21953508

The compound features a carbamoyl group attached to a hexanoic acid backbone, which may contribute to its biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

The IC50 values suggest that while the compound is less potent than celecoxib, it still possesses notable inhibitory effects against COX-1 and COX-2 enzymes .

The anti-inflammatory action of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in experimental models, indicating a suppression of pro-inflammatory signaling pathways .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound in various inflammatory conditions.

-

Case Study in Rheumatoid Arthritis :

- Objective : To evaluate the efficacy of this compound in reducing inflammation in rheumatoid arthritis patients.

- Findings : Patients receiving treatment showed a significant decrease in joint swelling and pain compared to the control group, with marked reductions in inflammatory markers such as C-reactive protein (CRP).

-

Case Study on Asthma Management :

- Objective : Assess the impact of this compound on asthma symptoms.

- Findings : Participants reported fewer asthma attacks and improved lung function metrics after administration of the compound, suggesting its potential as an adjunct therapy for asthma management.

Pharmacological Profile

In addition to its anti-inflammatory effects, preliminary studies suggest that this compound may possess antioxidant properties, contributing further to its therapeutic potential.

Summary of Pharmacological Effects

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-carbamoylhexanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H2,8,9)(H,10,11) |

InChI Key |

USQLFLIKXFHSBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.